molecular formula C8H9ClFNO2S B8786243 3-chloro-4-fluoro-N,N-dimethylbenzenesulfonamide

3-chloro-4-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B8786243
M. Wt: 237.68 g/mol
InChI Key: ZXYMYAGGEHXBMR-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H9ClFNO2S and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9ClFNO2S

Molecular Weight

237.68 g/mol

IUPAC Name

3-chloro-4-fluoro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H9ClFNO2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3

InChI Key

ZXYMYAGGEHXBMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2M dimethylamine in THF (5.9 mL, 12 mmol) was diluted with DCM (25 mL) and cooled to 0° C. DIPEA (2.8 mL) was added, followed by and 3-chloro-4-fluorobenzenesulfonyl chloride (2.5 g, 11 mmol) in DCM (25 mL). The resulting mixture was allowed to warm to rt and stirred for 3 hours. Water (5 mL) and 1M hydrochloric acid (16 mL) was added. The organic phase was separated and evaporated under reduced pressure to afford the title compound (2.4 g, 94%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
94%

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